![molecular formula C8H6BrNS B2964111 2-溴-5-甲基苯并[d]噻唑 CAS No. 1093107-11-9](/img/structure/B2964111.png)

2-溴-5-甲基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

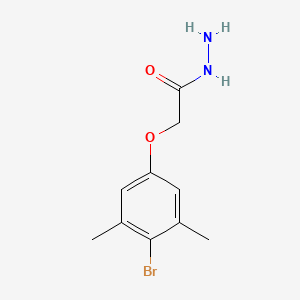

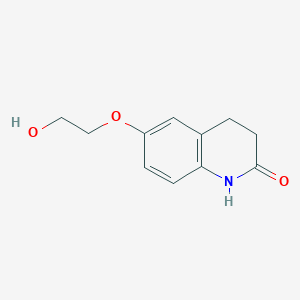

2-Bromo-5-methylbenzo[d]thiazole is a chemical compound with the empirical formula C8H6BrNS . It is a solid substance and is part of a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .

Synthesis Analysis

The synthesis of 2-Bromo-5-methylbenzo[d]thiazole can be achieved through various methods. One approach involves the reaction of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a Pd-catalyzed Cyanation process . The reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, diluted with methylene chloride, washed with 1.2 mol/L HCl solution, water, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate to remove water, filtered, and reduced pressure spin steam to obtain black oily substance .Molecular Structure Analysis

The structure of 2-Bromo-5-methylbenzo[d]thiazole is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings . The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .Chemical Reactions Analysis

Benzothiazoles, including 2-Bromo-5-methylbenzo[d]thiazole, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can undergo various chemical reactions, such as condensation with 2-aminothiophenol and aldehydes .Physical and Chemical Properties Analysis

2-Bromo-5-methylbenzo[d]thiazole is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用

催化和材料科学

Stander-Grobler 等人 (2011) 的一项研究重点介绍了源自噻唑的卡宾配合物的合成,该配合物用于催化铃木-宫浦芳基偶联反应。这些配合物由于其结构排列和相对催化性能而显示出催化的前景 (Stander-Grobler et al., 2011).

光伏和荧光材料

Tao 等人 (2013) 开发了一系列基于噻唑的芳香杂环荧光化合物,用于光伏材料的潜在应用。这些化合物表现出可调节的电子特性、高发光量子产率和优异的热稳定性,使其适用于有机电子和荧光材料 (Tao et al., 2013).

抗肿瘤和抗癌研究

Li 等人 (2016) 研究了 2-氨基噻唑衍生物对人肺癌和神经胶质瘤细胞系的抗肿瘤活性。他们的研究确定了具有有效抗肿瘤活性的化合物,为开发新的抗癌药物做出了贡献 (Li et al., 2016).

降压药

Abdel-Wahab 等人 (2008) 合成了表现出良好降压 α-阻断活性的噻唑衍生物。这些化合物可能是开发新的降压药的潜在候选者 (Abdel-Wahab et al., 2008).

癌症治疗的光动力疗法

Pişkin 等人 (2020) 合成了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物,显示出高单线态氧量子产率。这些化合物对于癌症治疗中的 II 型光敏剂具有重要意义,突出了噻唑衍生物在医学应用中的多功能性 (Pişkin et al., 2020).

腐蚀抑制

Gece 和 Bilgiç (2009) 研究了各种噻唑衍生物在氯化钠介质中对钢的腐蚀抑制效率。他们的发现支持了将这些化合物用作有效腐蚀抑制剂的潜力,证明了噻唑衍生物的化学效用 (Gece & Bilgiç, 2009).

作用机制

Target of Action

It is known that thiazole derivatives, which include 2-bromo-5-methylbenzo[d]thiazole, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways, leading to their diverse biological activities

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

安全和危害

While specific safety and hazard information for 2-Bromo-5-methylbenzo[d]thiazole was not found, similar compounds like 5-broMo-2-(trifluoroMethyl)thiazole and 6-METHYL-2-BROMO BENZOTHIAZOLE suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

Benzothiazoles, including 2-Bromo-5-methylbenzo[d]thiazole, are being explored for their potential in drug design and the development of new materials . Modern trends in synthesizing these compounds involve green chemistry principles and simple reagents . These compounds are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests a promising future direction in the development of new drugs and materials .

生化分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound and the biomolecules it interacts with .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-bromo-5-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXHTLZECIBRJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)

![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)

![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)

![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)

![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)

![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964047.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)